6H-pyrrolo[3,4-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14529-49-8 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H |
InChI Key |
OWXGCRGZFPLHJN-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=CN1 |
Canonical SMILES |
C1=C2C=NC=NC2=CN1 |
Synonyms |
1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI) |
Origin of Product |
United States |
The Significance of Pyrrolopyrimidine Scaffolds in Heterocyclic Chemistry
Pyrrolopyrimidines, a class of fused heterocyclic compounds, consist of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. This combination of two key nitrogen-containing heterocycles gives rise to a diverse family of isomers, including pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and the focus of this article, pyrrolo[3,4-d]pyrimidines. acs.org These scaffolds are of immense importance in heterocyclic chemistry for several reasons.
Firstly, they are considered bioisosteres of purines, the fundamental building blocks of DNA and RNA. rsc.org This structural mimicry allows pyrrolopyrimidine derivatives to interact with biological targets that typically bind purines, such as enzymes and receptors, leading to a wide array of pharmacological activities. rsc.org The efficacy of purine (B94841) and pyrimidine analogs as antimetabolites has spurred the synthesis of a vast number of these compounds. sci-hub.se
Secondly, the pyrrolopyrimidine framework provides a versatile platform for chemical modification. The presence of multiple nitrogen atoms and reactive carbon positions allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. This adaptability is crucial for developing compounds with specific biological activities and improved drug-like characteristics. A review of literature from 2000 to 2015 highlights the broad applicability of pyrrolopyrimidines and their corresponding nucleosides in medicinal chemistry. acs.org
The inherent stability of the fused ring system, coupled with its capacity for diverse functionalization, makes pyrrolopyrimidines attractive scaffolds for constructing complex molecular architectures. Their synthesis often involves multi-component reactions and tandem cyclizations, offering efficient routes to novel derivatives. scielo.org.mxccsenet.org
An Overview of Research Focus on 6h Pyrrolo 3,4 D Pyrimidine Derivatives
Classical Multi-Step Synthetic Routes
Traditional methods for synthesizing the this compound core often involve sequential reactions, building the fused ring system in a stepwise manner. These strategies provide a high degree of control over the substitution patterns on the final molecule.
Condensation and Cyclization Strategies
A foundational approach to the synthesis of pyrrolo[3,4-d]pyrimidines involves the condensation of a suitable pyrrolidine (B122466) precursor with a reagent that provides the necessary atoms for the pyrimidine (B1678525) ring, followed by a cyclization step. A key starting material for this strategy is 4-carbethoxy-2,3-dioxopyrrolidine. sci-hub.se While these β-keto esters were initially expected to readily react with guanidine (B92328) or urea (B33335) to form the pyrimidine ring, significant modifications to standard procedures were required to achieve the desired products. sci-hub.se
Another classical approach involves the cyclocondensation of a pyrrole (B145914) intermediate with a thiopseudourea derivative. For instance, the synthesis of 2-amino-4-oxo-6-methylpyrrolo[3,2-d]pyrimidines has been achieved through the cyclocondensation of a pyrrole with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, followed by the removal of the carbamate (B1207046) moiety. nih.gov
Base-mediated cyclo-condensation has also been employed. For example, the reaction of an amino cyclohexane (B81311) derivative with diethyl succinate, mediated by a base, results in pyridine (B92270) cyclization to afford a spiro derivative. rsc.org
Syntheses from Uracil (B121893) Precursors
Uracil and its derivatives serve as versatile and common starting materials for the synthesis of various fused pyrimidine systems, including pyrrolo[3,4-d]pyrimidines. scielo.org.mxresearchgate.net An efficient and cost-effective synthesis of a pyrrolo[3,4-d]pyrimidine-2,4-dione has been developed starting from 6-methyluracil (B20015). researchgate.net This multi-step process involves the benzylation of 6-methyluracil to produce 1,3-dibenzyl-6-methyluracil, which is then reacted with allyl bromide. The resulting 1,3-dibenzyl-6-(3-butenyl)uracil undergoes a reaction with N-bromosuccinimide (NBS) in a dimethyl sulfoxide (B87167) (DMSO)-water mixture, followed by treatment with a base to yield the final pyrrolo[3,4-d]pyrimidine-2,4-dione. researchgate.net
Another strategy begins with the protection of commercially available 6-chloro-3-methyluracil (B41288) with a para-methoxybenzyl (PMB) group. Subsequent displacement of the chlorine with hydrazine (B178648) hydrate, followed by treatment with phenyl isothiocyanate, allows for the construction of the pyrazolo[3,4-d]pyrimidinone ring. researchgate.net Furthermore, new fused uracil derivatives, such as indenopyrrolopyrimidine, can be obtained in good yields through the reaction of 6-aminouracils with ninhydrin. scirp.org
| Starting Material | Key Reagents | Intermediate(s) | Final Product Type | Ref. |
| 6-Methyluracil | Benzyl (B1604629) bromide, Allyl bromide, NBS, Base | 1,3-Dibenzyl-6-methyluracil, 1,3-Dibenzyl-6-(3-butenyl)uracil | Pyrrolo[3,4-d]pyrimidine-2,4-dione | researchgate.net |
| 6-Chloro-3-methyluracil | p-Methoxybenzyl chloride, Hydrazine hydrate, Phenyl isothiocyanate | PMB-protected uracil, Hydrazinyl-uracil | Pyrazolo[3,4-d]pyrimidinone | researchgate.net |
| 6-Aminouracils | Ninhydrin | - | Indenopyrrolopyrimidine | scirp.org |
Reactions Involving Halogenated Pyrimidine Intermediates
Halogenated pyrimidines are crucial intermediates in the synthesis of pyrrolo[3,4-d]pyrimidines and other fused pyrimidine systems due to the reactivity of the halogen atoms towards nucleophilic substitution and cross-coupling reactions. researchgate.netekb.eg The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are generally more reactive than a chlorine atom at the C2 position. researchgate.net
A common strategy involves the reaction of 4-chloropyrimidine (B154816) derivatives to yield the corresponding pyrrolo[2,3-d]pyrimidines in an acidic medium. ekb.eg Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to introduce aryl groups at specific positions on the pyrimidine ring. researchgate.net For example, 2,4,6-trichloropyrimidine (B138864) can react with a phenylboronic acid to selectively substitute the more reactive chlorine atoms at the C4/C6 positions. researchgate.net
In the synthesis of pyrrolo[3,2-d]pyrimidines, a related isomer, chlorination of the pyrrolo[3,2-d]pyrimidin-2,4-dione with phenylphosphonic dichloride is a key step to produce the 2,4-dichloro derivative. nih.govnih.gov This intermediate can then undergo further modifications.
Contemporary One-Pot and Multicomponent Synthesis Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental friendliness. One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex heterocyclic molecules like pyrrolo[3,4-d]pyrimidines from simple and readily available starting materials. rsc.orgscielo.org.mx
Four-Component Condensation Reactions
An efficient one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been developed through a four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. researchgate.net This method offers two different reaction pathways to access the target compounds. The structures of the resulting products have been confirmed by various spectroscopic methods and single-crystal X-ray diffraction. researchgate.net
Another notable multicomponent approach involves the reaction of arylglyoxals, barbituric acids, and 6-aminopyrimidine-2,4(1H,3H)-diones to produce pyrrolo[2,3-d]pyrimidines. bohrium.com While this example pertains to a different isomer, it highlights the utility of MCRs in constructing the broader pyrrolopyrimidine family.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Ref. |
| Hydrazine | Methylenemalononitrile | Aldehyde | Alcohol | Pyrazolo[3,4-d]pyrimidine | researchgate.net |
Aza-Wittig Reactions in Pyrrolo[3,4-d]pyrimidine Formation
The aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound, has proven to be a valuable tool for the synthesis of nitrogen-containing heterocycles. ccsenet.orgsemanticscholar.orgsioc-journal.cn New pyrrolo[3,4-d]pyrimidine derivatives have been successfully obtained from the aza-Wittig reaction of iminophosphoranes with phenylisocyanates. ccsenet.orgsemanticscholar.org The iminophosphorane precursors are typically generated from the corresponding amino compounds by reaction with triphenylphosphine (B44618), hexachloroethane, and triethylamine (B128534). semanticscholar.org
A tandem Staudinger/aza-Wittig reaction sequence offers another sophisticated route. A new approach to the pyrrolo[3,4-d]pyrimidine system has been developed via the tandem Staudinger/aza-Wittig reaction of 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-ones. researchgate.net This methodology underscores the versatility of the aza-Wittig reaction in constructing complex fused heterocyclic systems.
| Iminophosphorane Source | Carbonyl Source | Reaction Type | Product Type | Ref. |
| Amino compound + PPh₃, C₂Cl₆, Et₃N | Phenylisocyanate | Aza-Wittig | Pyrrolo[3,4-d]pyrimidine thiono derivatives | ccsenet.orgsemanticscholar.org |
| 5-Acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-one | - | Tandem Staudinger/Aza-Wittig | Pyrrolo[3,4-d]pyrimidine | researchgate.net |
Catalyst-Mediated Syntheses (e.g., Organocatalysis, Phase Transfer Catalysis)
The synthesis of the this compound core and its analogues has been significantly advanced by the application of various catalytic systems. These methods offer improvements in efficiency, selectivity, and reaction conditions compared to traditional synthetic routes. Key strategies include the use of organocatalysts and phase transfer catalysts, which facilitate the construction of this heterocyclic scaffold.
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been effectively employed in synthesizing related pyrrolopyrimidine structures. For instance, L-proline has been identified as an efficient organocatalyst in a one-pot, three-component reaction to produce pyrrolo[3,2-d]pyrimidine derivatives. ingentaconnect.com This reaction involves arylglyoxals, 6-aminouracil (B15529) or its derivatives, and 4-hydroxycoumarin, conducted in acetic acid under reflux conditions to achieve good yields. ingentaconnect.comresearchgate.net While this specific example leads to the pyrrolo[3,2-d] isomer, the principle demonstrates the potential of amino acid catalysts in promoting the necessary condensation and cyclization steps for forming fused pyrrolopyrimidine systems.
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is another powerful technique, particularly useful for reactions involving reactants in immiscible phases. Quaternary ammonium (B1175870) salts are common phase transfer catalysts that facilitate the transfer of anions or reagents between aqueous and organic layers. The catalytic enantioselective synthesis of 3-aryl-substituted pyrrolopyrimidines has been achieved through a kinetic resolution process using a quaternary ammonium salt catalyst for a nucleophilic aromatic substitution (SNAr) reaction. nih.gov
In the synthesis of new pyrrolopyrimidines, various phase transfer catalysts, including tetra-n-butylammonium iodide (TBAI), tetra-n-butylammonium bromide (TBAB), and cetyltrimethylammonium bromide (CTAB), were evaluated for their efficacy in promoting C-N bond formation via an SNAr mechanism, with TBAI proving to be the most effective option. shd-pub.org.rs Similarly, TBAB has been successfully used as a catalyst for the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction proceeds with high yields in ethanol (B145695) at a moderate temperature of 50 °C, showcasing the utility of PTC in creating complex heterocyclic structures under mild conditions. scielo.org.mx
| Catalyst Type | Catalyst Example | Pyrrolopyrimidine Isomer | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Organocatalysis | L-proline | Pyrrolo[3,2-d]pyrimidine | One-pot, three-component reaction | Good yields, high selectivity | ingentaconnect.comresearchgate.net |
| Phase Transfer Catalysis | Quaternary ammonium salt | Pyrrolopyrimidine | Enantioselective SNAr | Access to enantioenriched products | nih.gov |
| Phase Transfer Catalysis | TBAB | Pyrrolo[2,3-d]pyrimidine | One-pot, three-component reaction | High yields, mild conditions, simple procedure | scielo.org.mx |
| Phase Transfer Catalysis | TBAI | Pyrrolopyrimidine | C-N bond formation (SNAr) | Effective C-N bond formation | shd-pub.org.rs |
Green Chemistry Considerations in Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more environmentally benign and sustainable processes. The synthesis of pyrrolo[3,4-d]pyrimidines and related heterocyclic systems has benefited significantly from the adoption of these principles.
A key aspect of green synthetic protocols is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates the majority of the reactant atoms. tandfonline.com This approach is economically and environmentally advantageous over multi-step syntheses as it reduces reaction time, energy consumption, and waste generation. scielo.org.mxtandfonline.com Several green syntheses of pyrrolopyrimidine derivatives utilize MCRs. scielo.org.mxtandfonline.comtandfonline.com
The choice of solvent is another critical green chemistry consideration. Water is an ideal green solvent as it is inexpensive, non-toxic, and readily available. tandfonline.com The synthesis of new pyrrolopyrimidine derivatives has been successfully carried out in water at room temperature using a high-performance Cu@KF/Clinoptilolite nanoparticle catalyst. tandfonline.comtandfonline.com This method not only provides good reaction yields but also allows for simple separation of the product and catalyst. tandfonline.comtandfonline.com
The use of efficient and recyclable catalysts is also central to green synthesis. In addition to the aforementioned Cu@KF/Clinoptilolite NPs, ionic liquids like tetra-n-butylammonium bromide (TBAB) have been used as a cheap, non-corrosive, and reusable catalyst for pyrrolopyrimidine synthesis. scielo.org.mx Furthermore, energy-efficient techniques such as microwave irradiation and ultrasound have been applied. mdpi.comresearchgate.net The use of ultrasound irradiation in a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize bis-pyrrolo[2,3-d]pyrimidines shortened reaction times and increased efficiency. mdpi.com These approaches align with the goals of green chemistry by minimizing environmental impact while maximizing synthetic efficiency. researchgate.netnih.gov
| Green Chemistry Principle | Methodology/Technique | Advantages | Reference |
|---|---|---|---|
| Atom Economy | Multicomponent Reactions (MCRs) | Reduced waste, energy efficiency, high yields | scielo.org.mxtandfonline.comtandfonline.com |
| Safer Solvents | Use of water as a solvent | Inexpensive, non-toxic, readily available, easy product separation | tandfonline.comtandfonline.commdpi.com |
| Catalysis | Reusable heterogeneous catalysts (e.g., Cu@KF/CP NPs) | Simple catalyst separation, reusability, high performance | tandfonline.comtandfonline.com |
| Energy Efficiency | Microwave-assisted synthesis, Ultrasound irradiation | Reduced reaction times, increased reaction efficiency | mdpi.comresearchgate.netresearchgate.net |
Proposed Reaction Mechanisms for Pyrrolo[3,4-d]pyrimidine Formation
The formation of the pyrrolo[3,4-d]pyrimidine scaffold can be achieved through various reaction pathways, with the specific mechanism depending on the starting materials and reaction conditions. Several plausible mechanisms have been proposed, often involving key steps such as condensation, cycloaddition, and cyclization reactions.
One common mechanistic pathway involves a three-component condensation. For the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a proposed mechanism begins with the formation of an α,β-unsaturated ketone intermediate from the reaction of an arylglyoxal and a CH-acid (like N,N-dimethylbarbituric acid). karazin.ua This is followed by a nucleophilic Michael addition of an aminopyrimidine (e.g., 6-aminothiouracil) to the activated double bond of the intermediate. The final step is an intramolecular condensation between a carbonyl group and the amino group of the pyrimidine, leading to the formation of the fused pyrrole ring and subsequent dehydration. scielo.org.mxkarazin.ua
Another important mechanism is the intramolecular cycloaddition of azahexatrienes, which has been proposed for the formation of pyrazolo[3,4-d]pyrimidines, a related heterocyclic system. rsc.org This type of pericyclic reaction involves the thermal or photochemical cyclization of a conjugated system to form a ring.
Metal-catalyzed reactions also feature distinct mechanisms. For example, a proposed mechanism for a copper(II)-catalyzed synthesis of pyrimidines involves the initial activation of a propargyl alcohol by the copper catalyst to form a propargyl cation. mdpi.com This cation is then attacked by an amidine, leading to a [3+3] addition and subsequent ring closure in a 6-endo-dig fashion to form the pyrimidine skeleton, followed by an aromatization step. mdpi.com A copper-mediated C-H functionalization has also been proposed as a route to pyrrolopyrimidines. researchgate.net Similarly, gold-catalyzed intermolecular [2+2+2] cycloadditions of ynamides with nitriles provide a pathway to substituted pyrimidines, illustrating the versatility of metal catalysts in constructing these heterocyclic cores. mdpi.com
The synthesis of spiro pyrrolo[3,4-d]pyrimidines is achieved through a one-pot condensation reaction, indicating a mechanism that likely involves the initial formation of a Schiff base, followed by cyclization steps to construct the fused heterocyclic system. rsc.org These varied mechanisms highlight the diverse chemical strategies available for constructing the pyrrolo[3,4-d]pyrimidine ring system and its analogues.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations on the Pyrrolo[3,4-d]pyrimidine Core
The core structure of 6H-pyrrolo[3,4-d]pyrimidine offers multiple sites for functional group transformations, including the nitrogen atoms of the pyrrole (B145914) and pyrimidine (B1678525) rings, as well as the carbon atoms of both heterocyclic components.
Alkylation is a fundamental transformation for modifying the pyrrolo[3,4-d]pyrimidine scaffold, typically occurring at the nitrogen atoms. The regioselectivity of alkylation can be influenced by the reaction conditions and the substitution pattern of the starting material.
For instance, in derivatives like 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidines, the secondary amine of the pyrrole ring (N-6) is a common site for alkylation. This reaction can be carried out by treating the compound with an alkylating agent, such as an alkyl bromide, in the presence of a base like triethylamine (B128534) (TEA) at room temperature to yield the corresponding N-alkylated product. researchgate.net
In other systems, such as those derived from uracil (B121893), N-1 alkylation has been achieved using reagents like chloromethyl ethyl ether or chloromethyl benzyl (B1604629) ether. researchgate.net Furthermore, studies on related pyrrolo[3,4-d]pyridazinone systems containing a 1,3,4-oxadiazole-2-thione moiety have demonstrated selective S-alkylation over N-alkylation. mdpi.com This reaction proceeds by treating the thione with a suitable 2-chloro-1-oxoethylarylpiperazine derivative in the presence of sodium ethoxide, leading exclusively to the S-isomers. mdpi.com This highlights how the specific substituents on the core can direct alkylation to different heteroatoms.
| Scaffold Type | Reaction | Reagents & Conditions | Position of Alkylation | Reference |
|---|---|---|---|---|
| 2-Amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine | N-Alkylation | R-Br, TEA, Room Temp. | N-6 (Pyrrole) | researchgate.net |
| Pyrrolo[3,4-d]pyrimidine-2,4-dione (from Uracil) | N-Alkylation | ClCH₂OR (R=Et, Bn) | N-1 (Pyrimidine) | researchgate.net |
| Pyrrolo[3,4-d]pyridazinone-oxadiazole-thione | S-Alkylation | Arylpiperazine electrophile, NaOEt, EtOH | S-atom (Thione) | mdpi.com |
The pyrimidine ring of the scaffold is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing a wide range of functional groups at the C4 position.
The synthesis of 1-methyl-4-phenyl-6-substituted-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones exemplifies this reactivity. These compounds are prepared through a synthetic route involving the nucleophilic substitution of a 6-bromomethyl dihydropyrimidine (B8664642) derivative with various primary amines, followed by cyclocondensation.
Similarly, chloropyrimidines serve as precursors that react with nucleophiles to yield substitution products, which can then be cyclized to form the pyrrolo[3,4-d]pyrimidine core. researchgate.net The reactivity of the 4-chloro substituent is well-documented in the analogous pyrrolo[2,3-d]pyrimidine series, where it is readily displaced by various nucleophiles. ntnu.nonih.goviucr.org The reaction proceeds through a classic addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. ntnu.no The electron-deficient nature of the pyrimidine ring stabilizes this intermediate, facilitating the substitution. A wide array of nucleophiles, including amines (anilines, piperidine, piperazine), hydrazines, and azides, have been successfully employed in these substitutions on related scaffolds. ntnu.noiucr.org
Introducing halogen atoms onto the pyrrolo[3,4-d]pyrimidine core is a critical strategy for creating versatile synthetic intermediates, which can be further functionalized via cross-coupling reactions. While direct halogenation of the this compound core itself is not extensively documented in dedicated studies, the reactivity of isomeric systems provides significant insight into the expected outcomes.
For the related pyrrolo[2,3-d]pyrimidine scaffold, electrophilic halogenation occurs selectively at the C-5 position of the pyrrole ring. nih.gov This transformation can be achieved using standard halogenating agents:
Chlorination: N-chlorosuccinimide (NCS) in methylene (B1212753) chloride.
Bromination: N-bromosuccinimide (NBS) in methylene chloride.
Iodination: Iodine monochloride (ICl) in methylene chloride. nih.gov
These reactions demonstrate the higher reactivity of the electron-rich pyrrole ring toward electrophiles compared to the pyrimidine ring. Similar regioselectivity is anticipated for the this compound system. The resulting halo-derivatives are invaluable precursors for introducing further molecular complexity.
Regioselective Derivatization Patterns
Controlling the regioselectivity of reactions is paramount for the efficient synthesis of specific, biologically active derivatives. In the this compound system, the different electronic environments of the two fused rings and the presence of multiple heteroatoms create challenges and opportunities for regioselective functionalization.
One powerful strategy to control regioselectivity involves the use of directing groups or pre-functionalization. For example, in the halogenation of related pyrrolo[2,3-d]pyrimidines, N-7, O-disilylation of 4(3H)-oxo derivatives activates the molecule for regiospecific halogenation at the C-5 position. researchgate.net This indicates that protecting or modifying certain positions can effectively steer incoming reagents to a desired site.
Another example of high regioselectivity is seen in the alkylation of pyrrolo[3,4-d]pyridazinone derivatives bearing a 1,3,4-oxadiazole-2-thione substituent. Under basic conditions with an alkyl halide electrophile, the reaction occurs exclusively at the exocyclic sulfur atom, with no competing N-alkylation observed on either the pyridazinone or the oxadiazole ring. mdpi.com This selectivity is attributed to the higher nucleophilicity of the thiolate anion formed under the reaction conditions.
Palladium-catalyzed cross-coupling reactions on isomeric pyrrolopyrimidines have also shown high regioselectivity, for instance, enabling the specific arylation of the C6 position on the pyrrole ring. smolecule.com Such methods, which often depend on the precise catalyst system and directing groups, are key to building complex molecules with defined substitution patterns.
Scaffold Modification for Structural Diversity
Creating structural diversity is often achieved by developing novel synthetic routes to the core scaffold itself, allowing for the incorporation of various substituents from the start. A significant advancement in this area is the construction of the pyrrolo[3,4-d]pyrimidine system through a tandem Staudinger/aza-Wittig reaction. researchgate.netacs.orgsemanticscholar.org
This elegant approach typically begins with a 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-one. The key transformation is initiated by the reaction of the azide (B81097) with a phosphine, such as triphenylphosphine (B44618) (PPh₃), to generate an iminophosphorane in a Staudinger reaction. This intermediate then undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane reacts with the adjacent acyl group (ketone). This cyclization step forms the pyrrole ring fused to the existing pyrimidine structure. researchgate.netsemanticscholar.org
| Step | Reaction Type | Reactants | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Staudinger Reaction | Azide (on pyrimidine precursor), PPh₃ | Iminophosphorane | researchgate.netacs.org |
| 2 | Intramolecular Aza-Wittig Reaction | Iminophosphorane, internal acyl group | Cyclized Pyrrolo[3,4-d]pyrimidine core | researchgate.netsemanticscholar.org |
This methodology is powerful because it allows for variation in the substituents on both the pyrimidine precursor and the acyl group, leading to a diverse library of final pyrrolo[3,4-d]pyrimidine derivatives. researchgate.net The reaction sequence can transform γ-azido-β-ureido ketones into ureido-substituted pyrrolines, which can then be converted to the final aromatic pyrrole ring system. acs.org This strategy represents a sophisticated approach to scaffold modification, enabling the synthesis of complex heterocyclic structures that would be difficult to access through simple functionalization of a pre-formed core.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 6H-pyrrolo[3,4-d]pyrimidine derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, chemists can map out the connectivity and chemical environment of each atom in the molecule.
In ¹H NMR spectra of this compound derivatives, protons attached to the heterocyclic core and its substituents exhibit characteristic chemical shifts. For instance, in a series of 1,3-dimethyl-6-phenyl-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-diones, the proton at the 5-position (H-5) typically appears as a singlet in the range of δ 7.13–7.54 ppm. oup.com The methyl groups on the pyrimidine (B1678525) ring (at N-1 and N-3) show distinct singlets, for example, at δ 3.41 and 3.56 ppm for 1,3-dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione. oup.com Protons of substituent groups, such as phenyl or morpholino moieties, display complex multiplet patterns at expected chemical shift values. oup.com In some cases, NH protons can be observed as broad singlets, which are exchangeable with D₂O. nih.govajol.info
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbons (C=O) in the pyrimidine-2,4-dione ring are typically found far downfield, with chemical shifts around δ 152–160 ppm. oup.com The quaternary carbons of the pyrrole (B145914) and pyrimidine rings (e.g., C4a, C7a) can be identified in the δ 104–122 ppm range. oup.com For example, in 6-(p-chlorophenyl)-1,3-dimethyl-7-morpholino-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione, the key carbon signals were assigned as follows: δ 105.3 (C-4a), 118.1 (C-5), 121.0 (C-7a), and 123.7 (C-7). oup.com The signals for the methyl carbons appear upfield, typically between δ 27–32 ppm. oup.com
Detailed NMR data for representative this compound derivatives are presented below.
¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 1,3-Dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione oup.com | 7.3–7.6 (m, 5H, phenyl), 7.28 (s, 1H, 5-H), 3.56 (s, 3H, -CH₃), 3.41 (s, 3H, -CH₃), 2.9–3.1 (m, 4H, -CH₂-), 1.6–1.8 (m, 4H, -CH₂-) | 160.2 (4-C), 152.6 (2-C), 139.0, 129.2, 128.5, 126.3, 121.9 (7-C), 120.2 (7a-C), 117.2 (5-C), 104.9 (4a-C), 53.4, 30.3, 27.8, 26.1 |
| 6-(p-Chlorophenyl)-1,3-dimethyl-7-morpholino-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione oup.com | 7.4–7.7 (m, 4H, phenyl), 7.30 (s, 1H, 5-H), 3.75 (s, 3H, -CH₃), 3.48 (s, 3H, -CH₃), 3.3–3.8 (m, 4H, -CH₂-), 2.8–3.2 (m, 4H, -CH₂-) | 159.9 (4-C), 152.4 (2-C), 137.8, 135.5, 129.5, 128.9, 123.7 (7-C), 121.0 (7a-C), 118.1 (5-C), 105.3 (4a-C), 67.0, 52.8, 31.7, 27.9 |
| 4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one ajol.info | 10.82 (s, 1H, NH), 6.99-7.43 (m, 10H, Ar-H), 6.77 (s, 1H-pyrrole), 3.56 (s, 2H, NH₂) | Not provided |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound derivatives, MS provides definitive confirmation of the molecular formula and offers insights into fragmentation pathways, which can help verify the proposed structure.
Electron Impact Mass Spectrometry (EI-MS) and high-resolution mass spectrometry (HRMS) are commonly employed. In EI-MS, the molecular ion peak (M⁺) is often observed, which corresponds to the molecular weight of the compound. For instance, the mass spectrum of 1,3-dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione shows a molecular ion peak at m/z 324, confirming its molecular weight. oup.com Similarly, for 1,3-dimethyl-7-(N-methylanilino)-6-phenyl-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione, the M⁺ peak is observed at m/z 360. oup.com For compounds containing chlorine, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is visible in the mass spectrum, as seen for 6-(p-chlorophenyl)-1,3-dimethyl-7-morpholino-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione, which displays peaks at m/z 374 and 376 (M⁺). oup.com
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with great confidence.
Mass Spectrometry Data for Selected Pyrrolopyrimidine Derivatives
| Compound | Ionization Method | Molecular Ion Peak (m/z) | Reference |
|---|---|---|---|
| 1,3-Dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | MS | 324 (M⁺) | oup.com |
| 1,3-Dimethyl-7-(N-methylanilino)-6-phenyl-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | MS | 360 (M⁺) | oup.com |
| 6-(p-Methoxyphenyl)-1,3-dimethyl-7-morpholino-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | MS | 370 (M⁺) | oup.com |
| 4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one | EIMS | 302.33 (M⁺) | ajol.info |
| 4-Amino-6-(4-bromophenyl)-7-phenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one | EIMS | 381.53 (M⁺) | ajol.info |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their bonds.
For derivatives of this compound, IR spectroscopy is particularly useful for identifying key functional groups such as carbonyl (C=O), amine (N-H), and nitrile (C≡N) groups. In the spectra of this compound-2,4(1H,3H)-dione derivatives, strong absorption bands corresponding to the carbonyl stretching vibrations are consistently observed in the region of 1640–1700 cm⁻¹. oup.com For example, 1,3-dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione displays two distinct carbonyl peaks at 1680 and 1640 cm⁻¹. oup.com
The presence of N-H bonds, such as in amino or pyrrole NH groups, gives rise to absorption bands in the 3100–3500 cm⁻¹ region. nih.govajol.infosemanticscholar.org For example, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine shows stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to NH₂ and NH groups. nih.gov Thione derivatives, where a carbonyl group is replaced by a thiocarbonyl (C=S) group, show a characteristic absorption band around 1390 cm⁻¹. ajol.info
Characteristic IR Absorption Frequencies for Pyrrolopyrimidine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Example Compound | Observed Frequencies (cm⁻¹) | Reference |
|---|---|---|---|---|
| Carbonyl (C=O) | 1640-1700 | 1,3-Dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | 1680, 1640 | oup.com |
| Carbonyl (C=O) | 1650-1700 | 6-(p-Chlorophenyl)-1,3-dimethyl-7-morpholino-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | 1700, 1650 | oup.com |
| N-H / NH₂ | 3180-3474 | 4-Amino-6-(4-bromophenyl)-7-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | 3474, 3180 | ajol.info |
| N-H / NH₂ | 3204-3414 | 4-Amino-6-(4-bromophenyl)-7-phenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one | 3414, 3204 | ajol.info |
X-ray Crystallography for Solid-State Structure Determination
For novel heterocyclic systems like 6H-pyrrolo[3,4-d]pyrimidines, obtaining a single crystal suitable for X-ray diffraction analysis is a significant achievement. The resulting crystal structure provides unequivocal proof of the molecular architecture. For example, the crystal structure of (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine was determined, and its data deposited in the Cambridge Crystallographic Data Centre (CCDC: 2169282), confirming the tricyclic fused system. mdpi.com
In drug design and molecular modeling studies, X-ray crystallographic structures of related compounds, such as those complexed with enzymes, are invaluable. For instance, the X-ray structures of cyclooxygenase enzymes (PDB IDs: 4COX and 3KK6) have been used to perform docking studies with novel spiro pyrrolo[3,4-d]pyrimidine derivatives to predict their binding modes. rsc.org Similarly, the crystallographic structure of CDK2 complexed with a ligand (PDB ID: 2A4L) served as a basis for docking studies of new pyrazolo[3,4-d]pyrimidine derivatives. rsc.org These studies rely on the precise atomic coordinates provided by crystallography to understand intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores within the molecule.
For aromatic and heterocyclic systems like 6H-pyrrolo[3,4-d]pyrimidines, UV-Vis spectra typically show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature of substituents on the heterocyclic core.
Studies on related pyrrolopyrimidine structures have shown characteristic absorption maxima. For example, various 2-amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one derivatives exhibit absorption bands at different wavelengths depending on the solvent. In 0.1 N NaOH, one derivative showed a λmax at 314 nm, while in 95% ethanol (B145695), its λmax was observed at 264 nm. sci-hub.se Another related class, pyrazolo[3,4-d]pyrimidine nucleosides, displays multiple absorption maxima; one such compound in methanol (B129727) showed λmax values at 235, 276, and 320 nm, with corresponding molar absorptivities (ε) of 22,900, 21,100, and 25,300 M⁻¹cm⁻¹, respectively. nih.gov These values reflect the extended conjugated system of the molecule.
UV-Vis Absorption Data for Selected Pyrrolopyrimidine Derivatives
| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|---|
| 2-Amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one derivative | 0.1 N NaOH | 314 | 6165 | sci-hub.se |
| 2-Amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one derivative | 95% Ethanol | 264 | 10965 | sci-hub.se |
| Pyrazolo[3,4-d]pyrimidine nucleoside derivative | Methanol | 235, 276, 320 | 22900, 21100, 25300 | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. This method provides a crucial check on the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned chemical formula.
Numerous studies on this compound and its analogs report elemental analysis data as a final confirmation of the structure and purity of the newly synthesized compounds. oup.comajol.infosemanticscholar.orgrsc.org For example, for 1,3-dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione, the calculated percentages were C, 66.65%; H, 6.22%; N, 17.27%. The experimentally found values were C, 66.77%; H, 6.20%; N, 17.26%, which are in excellent agreement. oup.com
Elemental Analysis Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 1,3-Dimethyl-6-phenyl-7-(1-pyrrolidinyl)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | C₁₈H₂₀N₄O₂ | C: 66.65, H: 6.22, N: 17.27 | C: 66.77, H: 6.20, N: 17.26 | oup.com |
| 6-(p-Chlorophenyl)-1,3-dimethyl-7-morpholino-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | C₁₈H₁₉N₄O₃Cl | C: 57.68, H: 5.11, N: 14.95 | C: 57.86, H: 5.13, N: 14.95 | oup.com |
| 1,3-Dimethyl-7-(N-methylanilino)-6-phenyl-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione | C₂₁H₂₀N₄O₂ | C: 69.98, H: 5.59, N: 15.55 | C: 70.31, H: 5.61, N: 15.62 | oup.com |
| 4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one | C₁₈H₁₄N₄O | C: 71.51, H: 4.67, N: 18.53 | C: 71.50, H: 4.65, N: 18.50 | ajol.info |
| 4-Amino-6-(4-bromophenyl)-7-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | C₁₈H₁₃BrN₄S | C: 54.42, H: 3.30, N: 14.10 | C: 54.40, H: 3.29, N: 14.08 | ajol.info |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal for understanding the intrinsic properties of the 6H-pyrrolo[3,4-d]pyrimidine system at a molecular level. These calculations elucidate the electron distribution, reactivity, and stability of the compounds.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For heterocyclic systems like pyrrolopyrimidines, DFT calculations are employed to model geometrical parameters and predict molecular behavior. mdpi.comnih.gov A common approach involves using the B3LYP hybrid functional combined with a basis set such as 6-311G++ or 6-311++G(d,p) to achieve accurate modeling of the molecular geometries. mdpi.comnih.govtandfonline.com These calculations help in understanding the fundamental electronic properties and reactivity of the pyrrolo[3,4-d]pyrimidine core, which is essential for designing molecules with specific biological targets.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity and stability.
A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. irjweb.com This analysis is critical for understanding the charge transfer interactions that can occur within the molecule or between the molecule and a biological target. irjweb.com For various pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these energy values, providing insights into their chemical reactivity. tandfonline.comirjweb.com
Table 1: Key Parameters Derived from HOMO-LUMO Analysis
| Parameter | Symbol | Relation to HOMO/LUMO | Significance |
| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap | ΔE | ΔE = ELUMO - EHOMO | Indicates molecular reactivity and stability. |
| Absolute Electronegativity | χ | χ = (I + A) / 2 | Measures the power of an atom/group to attract electrons. |
| Absolute Hardness | η | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential regions. This mapping is instrumental in predicting how a pyrrolo[3,4-d]pyrimidine derivative might orient itself within a protein's active site. researchgate.net
DFT calculations are used to determine the optimized geometry of a molecule by finding the lowest energy conformation. tandfonline.com This process provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on related pyrazolopyrimidines have used the B3LYP/6–311++G(d,p) level of theory to accurately model these parameters. mdpi.comnih.gov Comparing these theoretical values with experimental data from X-ray crystallography can validate the computational model. tandfonline.com These optimized structures serve as the foundational input for more complex studies like molecular docking and molecular dynamics simulations.
Table 2: Representative Geometrical Parameters Calculated via DFT for Fused Pyrimidine Systems
| Parameter | Description | Typical Application |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Understanding bond strength and molecular structure. |
| Bond Angles | The angle formed between three atoms across at least two bonds. | Defining the molecule's three-dimensional shape. |
| Dihedral Angles | The angle between planes through two sets of three atoms. | Describing the conformation and rotational flexibility of the molecule. |
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand the binding mechanisms of pyrrolopyrimidine derivatives to their biological targets, such as protein kinases.
Docking studies on various pyrrolopyrimidine isomers have revealed key interactions that contribute to their inhibitory activity. For example, derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to form crucial hydrogen bonds with residues in the hinge region of protein kinases like PAK4 and RET. nih.govnih.govmdpi.com
Commonly observed interactions include:
Hydrogen Bonds: The nitrogen atoms within the pyrrolopyrimidine core frequently act as hydrogen bond acceptors, interacting with backbone amide groups of hinge region residues like methionine or cysteine. mdpi.com
Hydrophobic Interactions: The fused ring system and any attached aromatic substituents often engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and alanine (B10760859) in the active site. mdpi.comnih.gov
π-π Stacking: Aromatic rings on the ligand can stack with the side chains of aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein, contributing to binding affinity. nih.gov
For instance, docking studies of pyrrolo[2,3-d]pyrimidine antifolates into the folate receptor α (FRα) active site showed that the 2-NH₂ moiety interacts with Asp81, while the 4-oxo group forms hydrogen bonds with Arg103 and His135. nih.gov Similarly, molecular dynamics simulations of PAK4 inhibitors revealed strong interactions with the hinge region and charged residues like Lys350 and Asp405. nih.govmdpi.com These detailed interaction maps are crucial for the structure-based design of more potent and selective inhibitors based on the this compound scaffold.
Table 3: Common Interacting Residues for Pyrrolopyrimidine Scaffolds in Kinase Active Sites
| Interaction Type | Interacting Ligand Moiety | Example Protein Residues | Target Kinase Example |
| Hydrogen Bonding | Pyrimidine Nitrogens, Pyrrole (B145914) N-H | Met769, Thr862, Asp863 | EGFR, Her2 mdpi.com |
| Hydrogen Bonding | Amide Linkers, Substituents | Ser892, Ser811 | RET nih.gov |
| Hydrophobic Interactions | Aromatic Rings, Alkyl Groups | Val734, Ala751, Leu785, Leu796 | Her2 mdpi.com |
| Electrostatic Interactions | Charged Substituents | Lys350, Glu366, Asp405, Asp458 | PAK4 nih.govmdpi.com |
Estimation of Binding Energies and Affinities
A primary application of molecular modeling in drug discovery is the estimation of binding energies and affinities between a ligand (such as a this compound derivative) and its biological target, typically a protein or enzyme. Molecular docking is a key technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. The scoring functions associated with docking programs then calculate a value, often expressed in kcal/mol, which estimates the binding energy. A more negative value typically indicates a stronger, more favorable interaction.
In a study involving novel spiro pyrrolo[3,4-d]pyrimidine derivatives, molecular docking was employed to investigate their interactions with the cyclooxygenase-1 (COX-1) enzyme. One of the candidate compounds demonstrated a moderate inhibition of COX-1, interacting with the amino acid residue Ile523 within the protein's binding pocket with a calculated binding energy of -6.26 kcal/mol nih.gov.
Beyond calculated energies, binding affinity is frequently quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency. For derivatives of the this compound scaffold, these values have been determined against various targets:
ATR Kinase: A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were identified as a new class of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors nih.gov. The most potent of these, compound 5g , exhibited an IC50 value of 0.007 µM against ATR kinase, indicating very high affinity nih.gov.
COX Enzymes: Spiro pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activity via inhibition of COX-1 and COX-2 enzymes nih.govrsc.org. One promising candidate, compound 14 , showed an IC50 of 6.00 µM in an anti-inflammatory assay, which was more potent than the reference drug celecoxib (B62257) (IC50 of 14.50 µM) in the same study nih.govrsc.org. Other compounds, 11 and 6 , were identified as the most powerful and selective COX-2 inhibitors in the series nih.govrsc.org.
| Compound Class | Target | Metric | Value | Reference |
|---|---|---|---|---|
| Spiro pyrrolo[3,4-d]pyrimidine (Candidate 11) | COX-1 | Binding Energy | -6.26 kcal/mol | nih.gov |
| 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Compound 5g) | ATR Kinase | IC50 | 0.007 µM | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine (Compound 14) | Inflammatory Response (COX-related) | IC50 | 6.00 µM | nih.govrsc.org |
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly molecular docking, are pivotal in rationalizing and predicting SAR. By visualizing the binding mode of different derivatives within a target's active site, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to affinity and selectivity.
For spiro pyrrolo[3,4-d]pyrimidine derivatives, computational docking studies have been instrumental in recognizing which specific structural modifications are necessary to achieve outstanding efficiency in a simple and low-cost way nih.gov. These analyses help to explain the observed biological data, such as why certain compounds are more potent or selective inhibitors of COX enzymes than others nih.govrsc.org. The insights gained from these in silico studies are crucial for the further optimization of newly designed compounds, guiding chemists in synthesizing next-generation molecules with improved activity nih.govsemanticscholar.org.
Similarly, the discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent ATR kinase inhibitors was heavily supported by SAR analysis nih.gov. By synthesizing and testing a series of related compounds, researchers could determine which functional groups and substitutions on the core scaffold were critical for potent inhibition. Computational modeling in such studies helps to build a predictive model where the effects of new, yet-to-be-synthesized modifications can be estimated, prioritizing synthetic efforts on the most promising candidates.
In Silico Pharmacokinetic and Drug-Likeness Predictions
In modern drug discovery, assessing a compound's potential to become a successful drug goes beyond its biological activity. It is also crucial to evaluate its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and its general "drug-likeness." In silico tools are widely used to predict these properties early in the discovery process, helping to identify candidates with a higher probability of success in clinical trials and avoiding costly late-stage failures.
These computational models can predict a wide range of parameters:
Drug-Likeness: Evaluated using guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Absorption: Predictions of gastrointestinal absorption and cell permeability (e.g., Caco-2 cell model).
Distribution: Estimation of properties like blood-brain barrier penetration and plasma protein binding.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Predictions related to how the compound is eliminated from the body.
While these predictive studies are a standard component of computational drug design for many heterocyclic scaffolds, specific in silico ADME and drug-likeness data for derivatives of the this compound core were not detailed in the reviewed scientific literature.
Biological Activities and Molecular Mechanisms of Action
Pyrrolo[3,4-d]pyrimidine as a Privileged Scaffold in Medicinal Chemistry
Extensive literature searches did not yield specific information on the 6H-pyrrolo[3,4-d]pyrimidine core being formally designated as a "privileged scaffold" in medicinal chemistry. However, the broader class of fused pyrimidines, including isomers like pyrazolo[3,4-d]pyrimidines, are recognized for their significance in developing kinase inhibitors due to their structural resemblance to the ATP adenine ring. rsc.org
While the pyrrolo[3,4-d]pyrimidine nucleus is structurally related to purines, detailed studies specifically defining the bioisosteric relationship of the this compound scaffold with natural purines and adenine were not identified in the provided search results. In principle, as a fused heterocyclic system containing nitrogen atoms, it can be considered a purine (B94841) analog. Isomeric scaffolds like pyrazolo[3,4-d]pyrimidine are well-documented as bioisosteres of adenine, enabling them to interact with the hinge region of kinase active sites. rsc.org
Kinase Inhibitory Activity and Molecular Targets
Specific research detailing the inhibitory activity of this compound derivatives against Cyclin-Dependent Kinases (CDKs), including CDK2, is not available in the provided search results.
Recent research has identified derivatives of the closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold as a novel class of potent Ataxia Telangiectasia and Rad3-Related (ATR) kinase inhibitors. life-future-project.eunih.govresearchgate.net ATR kinase is a critical regulator in the DNA Damage Response (DDR) pathway, primarily activated by replication stress, making it a key target in cancer therapy. life-future-project.eunih.gov
A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their ATR inhibitory activity. One of the most potent compounds identified, designated as compound 5g , exhibited an IC50 value of 0.007 µM against ATR kinase. life-future-project.eunih.govresearchgate.net In cellular assays, this compound demonstrated significant anti-tumor activity and was shown to effectively reduce the phosphorylation of ATR and its downstream signaling proteins, confirming its mechanism of action. life-future-project.eunih.gov
The following table summarizes the ATR inhibitory activity of a selected derivative from this class:
| Compound | Scaffold | Target Kinase | IC50 (µM) |
| 5g | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR | 0.007 |
There is no specific information available in the provided search results regarding the inhibitory activity of this compound derivatives against Rearranged during Transfection (RET) kinase.
Specific studies on the inhibitory activity of this compound derivatives against Bruton's Tyrosine Kinase (BTK) were not found in the provided search results. Research on BTK inhibitors has often focused on other isomeric scaffolds such as pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov
Other Kinase Targets
Derivatives of the pyrrolo[3,4-d]pyrimidine core structure have demonstrated inhibitory activity against a range of protein kinases beyond the most commonly studied. A notable example is the class of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives, which have been identified as a new class of inhibitors for the Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway. One particular compound, 5g, exhibited a potent IC50 value of 0.007 µM against ATR kinase and demonstrated the ability to significantly reduce the phosphorylation of ATR and its downstream signaling proteins in vitro. nih.gov
Furthermore, related pyrrolopyrimidine isomers have shown selectivity for other important kinase targets. For instance, 4-(Phenylamino)7H-pyrrolo[2,3-d]pyrimidines represent a class of highly potent tyrosine kinase inhibitors that preferentially inhibit the Epidermal Growth Factor (EGF)-mediated signal transduction pathway. researchgate.net The pyrrolo-pyrimidine compound PKI166 was developed as a potent inhibitor of both HER1 (EGFR) and HER2 with significant in vitro antiproliferative and in vivo antitumor activity. researchgate.net
In the context of angiogenesis, a novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d, was found to be a potent and selective inhibitor of kinases related to tumor angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). mdpi.com This compound strongly inhibits VEGFR1, VEGFR2, PDGFRα, and PDGFRβ kinases with IC50 values below 100 nM.
Additionally, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been identified as multi-targeted kinase inhibitors. Compound 5k, in particular, showed significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.govmdpi.com
The inhibitory spectrum of these compounds also extends to the p21-activated kinase (PAK) family. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as ATP-competitive inhibitors of PAK4, an enzyme linked to various cancers. nih.gov
| Compound Class/Derivative | Target Kinase(s) | Reported Activity (IC50) |
|---|---|---|
| 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine (Compound 5g) | ATR kinase | 0.007 µM |
| Pyrrolo[2,3-d]pyrimidine (PKI166) | HER1 (EGFR), HER2 | Potent inhibitor |
| Pyrrolo[3,2-d]pyrimidine (Compound 20d) | VEGFR1, VEGFR2, PDGFRα, PDGFRβ | <100 nM |
| Halogenated pyrrolo[2,3-d]pyrimidine (Compound 5k) | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | ATP-competitive inhibitors |
Mechanistic Studies on Antiproliferative Effects
The antiproliferative properties of this compound derivatives are underpinned by their ability to modulate critical cellular processes, including signaling pathways, apoptosis, and cell cycle progression.
Modulation of Cellular Signaling Pathways
A key mechanism through which these compounds exert their antiproliferative effects is the inhibition of chaperone proteins, such as Heat Shock Protein 90 (HSP90). Inhibition of HSP90 leads to the selective degradation of important signaling proteins that are involved in apoptosis, cell proliferation, and cell cycle regulation. google.com This disruption of key signaling nodes makes HSP90 an attractive therapeutic target for cancers characterized by abnormal cell growth. google.com
Furthermore, the inhibition of kinases like ATR by 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives directly impacts cellular signaling by reducing the phosphorylation of downstream target proteins involved in the DNA damage response. nih.gov Similarly, the inhibition of the EGF receptor tyrosine kinase by pyrrolo[2,3-d]pyrimidine derivatives preferentially blocks the EGF-mediated signal transduction pathway, which is often overactive in various tumors. researchgate.net
Induction of Apoptosis and Cell Cycle Modulation
Numerous studies have demonstrated that pyrrolopyrimidine derivatives can induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. For instance, new pyrazolo-[3,4-d]-pyrimidine derivatives that act as Src kinase inhibitors have been shown to induce apoptosis by modulating the expression of the apoptotic proteins Bax and Bcl2. nih.gov
Mechanistic investigations of the halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, in HepG2 liver cancer cells revealed its ability to induce apoptosis, which was accompanied by a significant increase in the levels of the pro-apoptotic proteins caspase-3 (6.9-fold higher than control) and Bax (2.6-fold higher than control), along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
In addition to inducing apoptosis, these compounds often cause cell cycle arrest. The aforementioned pyrazolo-[3,4-d]-pyrimidine derivatives were found to halt medulloblastoma cells in the G2/M phase of the cell cycle, an effect likely mediated through the regulation of cdc2 and CDC25C phosphorylation. nih.gov Similarly, compound 5k was also shown to induce cell cycle arrest in HepG2 cells. nih.gov Another study on a pyrrole-pyrimidine-5-cyano scaffold, compound 2a, demonstrated cell cycle arrest at the G2/M phase in breast cancer cell lines. ekb.eg
Inhibition of Heat Shock Protein 90 (HSP90)
The molecular chaperone Heat Shock Protein 90 (HSP90) is a critical target for cancer therapy due to its role in stabilizing a multitude of client proteins that are essential for tumor cell growth and survival. A novel class of 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives has been developed as potent HSP90 inhibitors. google.comnih.gov High-throughput screening and subsequent optimization led to the identification of a development candidate, 2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, which displayed significant efficacy in a melanoma xenograft tumor model. nih.gov
Furthermore, pyrazole/pyrimidine-based scaffolds have also been investigated as HSP90 inhibitors. In a study, compounds 9 and 10, which feature a pyrimidine (B1678525) scaffold, efficiently inhibited HSP90 with IC50 values of 2.44 µM and 7.30 µM, respectively, in the MDA-MB231 breast cancer cell line. mdpi.com These findings underscore the potential of pyrrolopyrimidine and related heterocyclic systems as effective inhibitors of HSP90. mdpi.com
| Compound | Cell Line | HSP90 IC50 (µM) |
|---|---|---|
| Compound 9 | MDA-MB231 | 2.44 |
| Compound 10 | MDA-MB231 | 7.30 |
| Novobiocin (Reference) | MDA-MB231 | 1.14 |
Anti-Inflammatory Activities and Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of pyrrolo[3,4-d]pyrimidine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. A series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives were evaluated for their inhibitory activities against COX-1 and COX-2. nih.govrsc.org The results indicated that all tested compounds exhibited potent anti-inflammatory activity, inhibiting both COX-1 and COX-2 enzymes. rsc.org
Notably, compounds 11 and 6 were identified as the most powerful and selective COX-2 inhibitors, with selectivity indices of 175 and 129.21, respectively, which were significantly higher than that of the reference drug celecoxib (B62257) (31.52). rsc.org The mechanism of action for pyrimidine-based anti-inflammatory agents is generally associated with the inhibition of prostaglandin E2 (PGE2) generation by suppressing the activity of COX enzymes. nih.gov
The anti-inflammatory potential of these compounds was also demonstrated through a human red blood cell hemolysis and membrane stabilization assay. In this assay, compound 4 from the azaspiro series showed a potent hemolytic inhibition of 89.9% at a concentration of 200 μg/mL, comparable to the 90% inhibition by the standard drug indomethacin. rsc.org
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 6 | 9.82 | 0.076 | 129.21 |
| Compound 11 | 13.3 | 0.076 | 175.00 |
| Celecoxib (Reference) | 12.61 | 0.4 | 31.52 |
Antioxidant Properties and Mechanisms
In addition to their anti-inflammatory effects, certain pyrrolo[3,4-d]pyrimidine derivatives possess antioxidant properties. The antioxidant activity of a series of spiro pyrrolo[3,4-d]pyrimidines was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. medcraveonline.com
The results showed that the tested compounds had varying degrees of antioxidant activity. Compound 11 exhibited strong antioxidant activity with an IC50 value of 33.0 µg/mL and a DPPH scavenging percentage of 86.1%, while compound 6 showed moderate activity with an IC50 of 94.04 µg/mL and a scavenging percentage of 74.4%. nih.gov In comparison, the standard antioxidant ascorbic acid had an IC50 of 4.08 µg/mL and a scavenging percentage of 97%. nih.gov The antioxidant activity of pyrrole (B145914) derivatives is often attributed to the presence of an active hydrogen atom on the nitrogen (N-H) of the pyrrole ring. rsc.org
| Compound | IC50 (µg/mL) | DPPH Scavenging (%) |
|---|---|---|
| Compound 4 | 263.3 | 61.6 |
| Compound 6 | 94.04 | 74.4 |
| Compound 11 | 33.0 | 86.1 |
| Compound 14 | 222.9 | 66.5 |
| Ascorbic Acid (Standard) | 4.08 | 97.0 |
DNA-Binding Interactions
Derivatives of the pyrrolopyrimidine scaffold have been identified as potent inhibitors of kinases involved in the DNA Damage Response (DDR), a critical cellular process for maintaining genomic integrity. Specifically, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has been developed as inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) kinase nih.gov. ATR kinase is a primary sensor of replication stress and plays a crucial role in cell cycle checkpoint signaling and DNA repair nih.gov.
Inhibition of ATR is a promising strategy in cancer therapy, as it can induce synthetic lethality in tumors with specific DNA repair defects. Research has demonstrated that certain 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compounds can effectively inhibit ATR kinase activity. For instance, compound 5g from one study exhibited a half-maximal inhibitory concentration (IC₅₀) value of 0.007 μM against ATR kinase. In cellular assays, this compound was shown to significantly decrease the phosphorylation of ATR and its downstream signaling proteins, confirming its mechanism of action nih.gov. This interaction prevents the cell from repairing DNA damage, which can lead to the death of cancer cells.
| Compound | Structure | ATR Kinase IC₅₀ (μM) |
|---|---|---|
| 5g | Structure not available in source | 0.007 |
Ligand Binding to Ion Channels (e.g., Voltage-Gated Calcium Channels)
While direct studies on this compound binding to ion channels are limited, research on structurally related pyrrolo-fused heterocyclic systems has revealed interactions with voltage-gated calcium channels (VGCCs). A novel class of 2H-pyrrolo[3,4-c]pyridazine derivatives has been identified as high-affinity ligands for the alpha-2-delta (α2δ) subunit of VGCCs nih.gov. The α2δ subunit is a key component of VGCCs and a target for certain anticonvulsant and analgesic drugs.
Structure-activity relationship (SAR) studies led to the identification of compounds with significant binding affinity. For example, one derivative, compound 4a , was identified as a high-affinity ligand for the α2δ subunit. Further investigation using a tritiated version of a related compound, [(3)H]-4b , demonstrated that this class of ligands binds to the same site on the α2δ subunit as the established drug Gabapentin nih.gov. This indicates that the pyrrolo-fused scaffold can serve as a valuable pharmacophore for developing potent ligands that modulate the activity of VGCCs.
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| 4a | Specific value not available, described as "high affinity" |
| [(3)H]-4b | Used as a radioligand to confirm binding site |
Broad-Spectrum Biological Investigations (e.g., Antiviral, Antimicrobial)
The broader pyrrolopyrimidine family, including various isomers, has been extensively investigated for a range of biological activities, demonstrating its versatility as a privileged scaffold in medicinal chemistry tandfonline.comekb.egmdpi.com.
Antiviral Activity
Derivatives of the isomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as promising antiviral agents against flaviviruses, such as Zika virus (ZIKV) and dengue virus (DENV) nih.gov. The discovery of an initial hit compound prompted a broader investigation into the scaffold, revealing key structural features required for antiviral activity.
These studies have shown that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines represent a new chemotype for designing small molecules against these significant human pathogens nih.gov. While the specific molecular target of these compounds is yet to be fully elucidated, their activity against both ZIKV and DENV highlights the potential of the pyrrolopyrimidine core in developing broad-spectrum antiviral therapeutics nih.gov.
| Compound | Target Virus | Antiviral Activity (EC₅₀) |
|---|---|---|
| Compound 1 | Zika Virus (ZIKV) | Specific value not provided, identified as initial inhibitor |
| Compound 8 | Zika Virus (ZIKV), Dengue Virus (DENV) | Identified as a promising agent |
| Compound 11 | Zika Virus (ZIKV), Dengue Virus (DENV) | Identified as a promising agent |
Antimicrobial Activity
The pyrrolopyrimidine nucleus is a component of various compounds with significant antimicrobial properties tandfonline.comauctoresonline.orgresearchgate.net. Research into different isomers has yielded compounds with potent activity against pathogenic bacteria.
A structure-activity relationship study of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified derivatives with potent activity against Staphylococcus aureus nih.gov. The minimum inhibitory concentration (MIC) was found to be highly dependent on specific substitutions on the aryl rings. The most active compounds, featuring bromo or iodo substitutions, had an MIC of 8 mg/L. Interestingly, these compounds exhibited a four-fold lower MIC when combined with an antimicrobial peptide, suggesting a synergistic effect nih.gov. Furthermore, new families of functionalized spiro pyrrolo[3,4-d]pyrimidines have been synthesized and show promise for antimicrobial applications tandfonline.comnih.gov.
| Compound Type | MIC (mg/L) | MIC with Antimicrobial Peptide (mg/L) |
|---|---|---|
| Most active bromo derivative | 8 | 1-2 |
| Most active iodo derivative | 8 | 1-2 |
Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “this compound” specifically within the application areas outlined in your request.
Extensive searches have revealed that the majority of research on pyrrolopyrimidines focuses on other isomers, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, particularly in the context of drug discovery and kinase inhibition.
The specific applications you requested for This compound are not documented in the available search results:
Applications in Chemical Biology and Analytical Science
Probes for Biological Target Identification:There is no available information on the development or application of 6H-pyrrolo[3,4-d]pyrimidine-based molecules as probes for identifying biological targets.
Due to the strict requirement to only include information directly related to "this compound" and the specified subsections, it is not possible to construct the requested article. Information on other, more extensively researched pyrrolopyrimidine isomers cannot be substituted, as this would violate the explicit constraints of the prompt.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The advancement of synthetic methodologies is crucial for expanding the chemical space and improving the accessibility of diverse 6H-pyrrolo[3,4-d]pyrimidine derivatives. Research is moving towards more efficient, scalable, and environmentally friendly synthetic routes.
A key area of focus is the development of novel catalytic systems that offer improved yields and higher purity. smolecule.com Modern synthetic strategies often involve multi-step processes, where the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) scaffold is a critical step. smolecule.com To facilitate the creation of diverse compound libraries, researchers are employing advanced cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are used to introduce aryl groups, while the Buchwald-Hartwig amination is effective for forming carbon-nitrogen bonds. smolecule.com Copper-catalyzed reactions have also shown significant utility in various transformations, including C-N bond formation and cyclization steps essential for building the core structure. smolecule.com Future work will likely concentrate on discovering new catalysts that can operate under milder conditions, tolerate a broader range of functional groups, and enable the stereoselective synthesis of chiral derivatives.
Advanced Structure-Activity Relationship Studies for Optimized Potency and Selectivity
A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of this compound-based compounds. Advanced SAR studies are being conducted to meticulously map how specific structural modifications influence a compound's potency, selectivity, and pharmacokinetic profile.
Researchers are utilizing a "scaffold morphing" approach, where the core structure is systematically altered to enhance interactions with the biological target. ucl.ac.uknih.gov This can involve relocating a nitrogen atom within the ring system to create additional hydrogen bonding opportunities with the target protein, thereby increasing affinity. ucl.ac.uk For example, in the development of Heat Shock Protein 90 (Hsp90) inhibitors, detailed SAR studies have been crucial in identifying potent and specific compounds. aacrjournals.org These studies often involve generating extensive data through the synthesis and biological evaluation of numerous analogues to refine the lead compounds. ucl.ac.ukacs.org Future efforts will likely involve more sophisticated biophysical techniques and structural biology to gain atomic-level insights into the binding modes of these inhibitors, guiding more rational and precise modifications for improved efficacy and reduced off-target effects.
| Research Area | Key Findings | Implication |
| Scaffold Morphing | Relocating heteroatoms within the pyrrolo[3,4-d]pyrimidine core can create new hydrogen bonds with the target protein. ucl.ac.uk | Enhanced binding affinity and potency. |
| Systematic Modification | Detailed analysis of substitutions on the core structure has led to potent Hsp90 inhibitors. aacrjournals.org | Optimization of potency and selectivity. |
| Cell-Based SAR | Using cell-based assays to guide optimization improves oral absorption and reduces drug efflux risk. acs.org | Development of clinical candidates with better pharmacokinetic profiles. |
Exploration of New Biological Targets and Disease Areas
While this compound derivatives have been extensively studied as kinase and Hsp90 inhibitors for cancer, their therapeutic potential extends to a much broader range of diseases. aacrjournals.orggoogle.com Ongoing research is focused on identifying and validating new biological targets for this versatile scaffold.
Recent studies have highlighted their potential in several new areas:
Infectious Diseases : Derivatives have been identified as inhibitors of CYP121A1, an essential enzyme in Mycobacterium tuberculosis, presenting a novel approach for developing new anti-tuberculosis agents. ucl.ac.uknih.gov
Neuropathic Pain : Certain compounds of this class act as autotaxin inhibitors, which may offer a novel mechanism for treating nerve injury-induced neuropathic pain by modulating the biosynthesis of lysophosphatidic acid (LPA). commonorganicchemistry.com
Antiviral Agents : A 1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has been identified as a low-affinity ligand that interacts with the nonstructural protein 9 (Nsp9) of SARS-CoV-2, providing a potential starting point for the development of novel antiviral therapies. nih.gov
Central Nervous System Disorders : A dihydropyrrolo[3,4-d]pyrimidine derivative was identified as a brain-penetrant inhibitor of the Acid-Sensing Ion Channel 2 (ASIC2), suggesting its potential as a tool compound for validating this target in neurodegenerative diseases. nih.gov
The exploration of these and other novel targets will continue to expand the therapeutic applications of the this compound scaffold.
| Biological Target | Disease Area | Example Compound Class |
| CYP121A1 | Tuberculosis | Pyrrolo[3,4-d]pyrimidine derivatives ucl.ac.uknih.gov |
| Autotaxin | Neuropathic Pain | Bicyclic pyrimidine compounds commonorganicchemistry.com |
| SARS-CoV-2 Nsp9 | COVID-19 | 1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione nih.gov |
| Hsp90 | Cancer | 2-amino-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid amides aacrjournals.org |
| Acid-Sensing Ion Channel 2 (ASIC2) | CNS Disorders | Dihydropyrrolo[3,4-d]pyrimidine derivatives nih.gov |
| Son of sevenless homolog 1 (SOS1) | Cancer | Pyrrolo[3,4-d]pyrimidine scaffold-based inhibitors nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of this compound derivatives is no exception. These computational tools are being used to accelerate the identification of novel drug candidates and to predict their biological activities. researchgate.netmdpi.com
One prominent application is in ligand-based virtual screening, where ML models are trained on existing data to identify new compounds with desired properties from large chemical libraries. nih.gov For instance, quantitative structure-activity relationship (QSAR) models, a key ML strategy, have been successfully used to discover novel inhibitors of Son of sevenless homolog 1 (SOS1) that feature a pyrrolo[3,4-d]pyrimidine scaffold. nih.govresearchgate.net These models analyze the correlation between the chemical structures and biological activities of known molecules to build predictive tools. nih.gov This approach not only speeds up the discovery process but also helps in identifying compounds with novel chemical frameworks that might be missed by traditional screening methods. researchgate.net As datasets grow and algorithms become more sophisticated, AI and ML will play an increasingly integral role in designing the next generation of pyrrolo[3,4-d]pyrimidine-based therapeutics.
Design of Multi-Targeting Agents
The traditional "one-target, one-drug" paradigm is being challenged by the understanding that complex diseases like cancer often involve multiple dysregulated pathways. This has led to a growing interest in the design of multi-targeting agents, single molecules capable of modulating several biological targets simultaneously. The this compound scaffold is well-suited for this approach due to its chemical tractability and ability to interact with various protein families.
An example of this strategy is the development of dual inhibitors of Histone Deacetylase 6 (HDAC6) and Hsp90 based on an isoindoline (B1297411) scaffold, which is structurally related to some pyrrolopyrimidine designs. acs.org By simultaneously inhibiting two key targets involved in cancer cell proliferation and survival, such compounds could offer synergistic efficacy and potentially overcome drug resistance mechanisms. Future research will focus on the rational design of pyrrolo[3,4-d]pyrimidine derivatives that can selectively interact with a desired set of targets, requiring a sophisticated combination of computational modeling, structural biology, and synthetic chemistry to achieve the desired polypharmacology profile.
Q & A
Q. Optimization Strategies :
- Solvent selection : Anhydrous solvents (DMF, NMP) reduce side reactions.
- Temperature control : Reflux conditions (e.g., 50–120°C) enhance reaction rates while avoiding decomposition.
- Purification : Flash chromatography (4→20% MeOH/CH₂Cl₂ gradients) and preparative HPLC (0.2% formic acid/MeCN) isolate target compounds with >95% purity .
How can structural characterization of this compound derivatives be systematically performed?
Q. Basic Analytical Techniques
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., H-1’–C-3 coupling absence in N-1 glycosylation) and substituent placement. H-C HMBC correlations resolve ambiguous connectivity .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] with <2 ppm error) .
- X-ray crystallography : Used sparingly due to solubility challenges but provides definitive proof of fused-ring geometry .
What biological activities have been demonstrated for this compound derivatives, and how are these evaluated experimentally?
Q. Advanced Antiparasitic Applications
- In vitro assays : Compounds are screened against Trypanosoma cruzi and Leishmania infantum using parasite-specific IC₅₀ measurements (e.g., 0.32 µM for 4-chlorophenyl derivative 44 ) and cytotoxicity in human MRC-5 SV2 cells. Selectivity indices (SI = CC₅₀/IC₅₀) >10 indicate therapeutic potential .
- Mechanistic studies : Parasitic purine salvage pathway disruption is hypothesized, validated via competitive inhibition assays with natural purines .
Q. Anticancer Potential :
- Kinase inhibition (e.g., CDK2) is assessed using enzymatic assays and molecular docking. Derivatives like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine show sub-µM IC₅₀ values in cancer cell lines .
How do structural modifications at the 7-position of pyrazolo[3,4-d]pyrimidine nucleosides influence antiparasitic activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent effects :
- Electron-withdrawing groups : 4-Chlorophenyl (44 ) enhances T. cruzi activity 50-fold vs. unsubstituted analogs (IC₅₀ = 0.32 µM vs. 16.3 µM) by improving target binding .
- Hydrophobic groups : 4-Methylphenyl (45 ) maintains moderate activity (IC₅₀ = 1.2 µM) but reduces cytotoxicity .
- Steric hindrance : Bulky substituents (e.g., 3-fluorophenyl) or linker insertions (e.g., amide) decrease activity, suggesting limited tolerance in parasitic enzymes .
What methodologies are used to evaluate in vivo efficacy and metabolic stability of this compound derivatives?
Q. Advanced Preclinical Evaluation
- In vivo models : Acute Chagas disease mice treated with 44 (25 mg/kg, 5 days) show 99% parasite suppression and 83% survival. Dosing regimens are optimized via pharmacokinetic profiling .
- Metabolic stability : Liver microsome assays (mouse/human) measure compound retention over 60 minutes. 44 exhibits 100% stability, supporting oral bioavailability .
How can contradictory data on substituent effects (e.g., 3’-OH removal) be resolved in SAR studies?
Q. Advanced Data Contradiction Analysis
- Case study : Removing the 3’-OH from 44 reduces T. cruzi activity 2–3-fold, contrary to expectations. Hypotheses include:
- Loss of hydrogen bonding with parasitic enzymes.
- Altered nucleoside transporter recognition.
- Resolution : Comparative molecular dynamics simulations and synthetic reintroduction of 3’-OH analogs validate the hydroxyl’s role in target binding .
What emerging therapeutic applications beyond antiparasitics are being explored for this scaffold?
Q. Advanced Diversification Strategies
- Kinase inhibitors : Derivatives targeting CDK2 and JAK2 are prioritized for cancer therapy. IC₅₀ values are correlated with substituent electronic profiles (e.g., chloro vs. methoxy) .
- Anti-inflammatory agents : Pyrrolo-pyrimidine hybrids (e.g., 2-{1H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine) inhibit COX-2 and TNF-α in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
